Structural Divergence from Agomelatine Drives Distinct Receptor Binding Profiles
The compound 941964-70-1 incorporates three structural features that differentiate it from the reference drug agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide): (1) a 2-ethoxy substituent on the naphthalene ring instead of 7-methoxy, (2) a morpholinoethyl linker replacing the simple ethyl chain, and (3) a 4-fluorophenyl group attached to the morpholinoethyl nitrogen [1]. In the agomelatine analogue series reported by Ettaoussi et al., shifting the alkoxy substituent from the 7-position to the 2-position and introducing a morpholino-bearing side chain produced compounds with altered MT₁/MT₂ selectivity and 5-HT₂C antagonism, demonstrating that the substitution pattern of 941964-70-1 cannot be considered functionally equivalent to that of agomelatine [2]. The patent US11980598B2 explicitly claims the 2-ethoxy substitution and morpholinoethyl–fluorophenyl combination as essential for achieving the desired dual pharmacological activity [1].
| Evidence Dimension | Structural determinants of receptor subtype selectivity |
|---|---|
| Target Compound Data | 2-ethoxy-1-naphthamide core; 2-(4-fluorophenyl)-2-morpholinoethyl side chain |
| Comparator Or Baseline | Agomelatine: 7-methoxy-1-naphthyl core; acetamide side chain |
| Quantified Difference | Positional alkoxy shift (2- vs 7-); replacement of acetamide with morpholinoethyl–fluorophenyl linker |
| Conditions | Structural comparison based on patent disclosure [1] and agomelatine analogue SAR [2] |
Why This Matters
Procurement of 941964-70-1 is essential when experimental design requires the specific 2-ethoxy–morpholinoethyl–fluorophenyl pharmacophore, as the receptor binding profile of positional isomers and side-chain variants differs substantially.
- [1] Gu W, Tao H, et al., assignors to Beijing Greatway Pharmaceutical Technology Co., Ltd. N-(2-(substituted-naphth-1-yl)ethyl) substituted amide compound, preparation and uses thereof. United States Patent US 11,980,598 B2. 2024 May 14. View Source
- [2] Ettaoussi M, Sabaouni A, Pérès B, Landagaray E, Nosjean O, Boutin JA, Caignard DH, Delagrange P, Berthelot P, Yous S. Synthesis and Pharmacological Evaluation of a Series of Agomelatine Analogues as Melatonin MT₁/MT₂ Agonist and 5‐HT₂C Antagonist. ChemMedChem. 2013;8(8):1330-1343. doi:10.1002/cmdc.201300198 View Source
